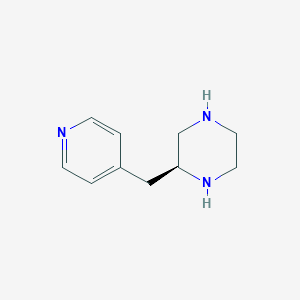

(S)-2-(Pyridin-4-ylmethyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1217442-44-8 |

|---|---|

Molecular Formula |

C10H15N3 |

Molecular Weight |

177.25 g/mol |

IUPAC Name |

(2S)-2-(pyridin-4-ylmethyl)piperazine |

InChI |

InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12-13H,5-8H2/t10-/m0/s1 |

InChI Key |

VQTOBKXDDUOIDX-JTQLQIEISA-N |

Isomeric SMILES |

C1CN[C@H](CN1)CC2=CC=NC=C2 |

Canonical SMILES |

C1CNC(CN1)CC2=CC=NC=C2 |

Origin of Product |

United States |

Stereoselective Synthesis and Derivatization Strategies for S 2 Pyridin 4 Ylmethyl Piperazine

Retrosynthetic Analysis and Key Precursors for (S)-2-(Pyridin-4-ylmethyl)piperazine

Retrosynthetic analysis is a problem-solving technique used to design a synthetic plan for a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.comlakotalakes.com For this compound, a primary disconnection can be made at the C-N bonds within the piperazine (B1678402) ring, suggesting a cyclization reaction between a suitably protected chiral diamine and a pyridine-containing electrophile. Another key disconnection is at the C-C bond between the piperazine ring and the pyridinylmethyl group.

This analysis reveals several key precursors:

Chiral Ethylenediamine Derivatives: A crucial starting point is an enantiomerically pure 1,2-diamine. The stereocenter that will become the (S)-2 position of the piperazine can be introduced at this stage.

Pyridine-4-carboxaldehyde or its derivatives: This provides the pyridin-4-ylmethyl moiety.

Protected Piperazine Scaffolds: An alternative approach involves the use of a pre-formed chiral piperazine ring, which is then functionalized at the 2-position.

Enantioselective Synthesis Methodologies for this compound

Achieving high enantioselectivity is paramount in the synthesis of chiral molecules for pharmaceutical applications. Several strategies have been developed to control the stereochemistry during the formation of the this compound scaffold.

Chiral Auxiliary-Mediated Approaches to Piperazine Core Formation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org In the context of piperazine synthesis, a chiral auxiliary can be attached to one of the nitrogen atoms of a precursor, influencing the facial selectivity of a cyclization or alkylation step. For instance, a chiral auxiliary can be employed to control the diastereoselective alkylation of a piperazinone enolate, which can then be reduced to the desired piperazine. rsc.org The auxiliary is subsequently removed to yield the enantiomerically enriched product.

Asymmetric Catalysis in the Construction of the this compound Scaffold

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis. nih.govrsc.org Various catalytic methods can be envisioned for the synthesis of this compound. For example, the asymmetric hydrogenation of a corresponding pyrazine (B50134) or dihydropyrazine (B8608421) precursor using a chiral catalyst can yield the desired enantiomerically enriched piperazine. rsc.orgdicp.ac.cn Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also been shown to be a viable method for producing enantioenriched piperidines, a strategy that could potentially be adapted for piperazine synthesis. snnu.edu.cn

Another powerful strategy is the catalytic asymmetric [4+2] annulation of imines with allenes, which provides access to piperidine (B6355638) derivatives with high enantioselectivity. nih.gov While directly applied to piperidines, the principles of this methodology could inspire the development of similar catalytic systems for piperazine synthesis.

Chiral Pool Synthesis Utilizing Natural Precursors for Stereochemical Control

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. youtube.com Amino acids are particularly attractive precursors for the synthesis of chiral piperazines due to their inherent stereochemistry. For example, an α-amino acid can be elaborated into a chiral 1,2-diamine, which can then be cyclized to form the piperazine ring. This approach ensures that the stereocenter is derived from a natural and inexpensive source. A synthetic route starting from α-amino acids can lead to orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. researchgate.net

Optimization of Synthetic Routes and Yield Enhancement for this compound

The choice of protecting groups for the nitrogen atoms of the piperazine ring is crucial. They must be stable under the reaction conditions for introducing the pyridinylmethyl group and be readily removable without affecting the stereochemical integrity of the molecule. The reaction conditions for each step, including solvent, temperature, and catalyst loading, need to be carefully optimized to maximize conversion and minimize side reactions. For instance, in palladium-catalyzed amination reactions to form arylpiperazines, using an excess of piperazine as a solvent can lead to an eco-friendly and cost-effective synthesis. organic-chemistry.org

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |

| Catalyst | Pd(OAc)2/BINAP | [Ir(ppy)2(dtbpy)]PF6 | Rh(acac)(CO)2 | Varies |

| Solvent | Toluene | Dichloromethane | Methanol (B129727) | Varies |

| Temperature (°C) | 80 | 25 | 60 | Varies |

| Reaction Time (h) | 12 | 24 | 8 | Varies |

This table represents a hypothetical optimization study. The actual optimal conditions would depend on the specific synthetic step being optimized.

Purification and Enantiomeric Purity Assessment Techniques for this compound

After synthesis, the crude product must be purified to remove any unreacted starting materials, byproducts, and the undesired enantiomer. Common purification techniques include column chromatography on silica (B1680970) gel. nih.gov

Assessing the enantiomeric purity of the final product is a critical step. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used and reliable method for separating and quantifying enantiomers. dicp.ac.cn The enantiomeric excess (e.e.) can be determined by integrating the peak areas of the two enantiomers in the chromatogram. Other techniques such as chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric purity. rsc.org

| Technique | Principle | Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Quantitative determination of enantiomeric excess. dicp.ac.cn |

| Chiral GC | Separation of volatile enantiomers on a chiral column. | Analysis of volatile derivatives. rsc.org |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes that have different NMR spectra. | Determination of enantiomeric composition. |

Synthesis of Deuterated and Isotopically Labeled Analogues of this compound for Mechanistic Investigations

The synthesis of deuterated and isotopically labeled analogues of this compound is a critical step in understanding its metabolic fate, pharmacokinetic profile, and the mechanism of action of its derivatives. While specific literature on the isotopic labeling of this exact compound is not abundant, established methods for the deuteration of pyridine (B92270) and piperazine rings can be applied.

For labeling the pyridine ring, several strategies are available. One common method involves the exchange with heavy water (D₂O) on a platinum catalyst, which can lead to the deuteration of the aromatic protons iaea.org. Another approach is the reduction of corresponding esters with lithium aluminum deuteride (B1239839) (LiAlD₄), followed by conversion of the resulting alcohol to a chloromethyl derivative and subsequent reduction iaea.org. For instance, a deuterated pyridinylmethyl group could be synthesized and then coupled with the piperazine core.

Labeling the piperazine ring can be achieved through various synthetic routes. If constructing the piperazine ring from scratch, deuterated building blocks can be incorporated. For example, a deuterated diamine could be used in a cyclization reaction to form the piperazine ring. Alternatively, existing piperazine rings can sometimes be labeled via H-D exchange under specific catalytic conditions, although this can be less regioselective.

A powerful technique for introducing deuterium (B1214612) at a specific position, such as the methylene (B1212753) bridge, involves the deuterolysis of a lithiated intermediate iaea.org. By treating a suitable precursor with a strong base like butyllithium (B86547) and then quenching with D₂O, a deuterium atom can be precisely installed.

These labeling strategies provide essential tools for researchers. The use of deuterated analogues in mass spectrometry-based metabolic studies allows for the clear differentiation between the parent compound and its metabolites. Furthermore, isotopically labeled ligands are invaluable in binding assays and for imaging studies to determine receptor occupancy and distribution.

Strategic Derivatization of this compound for Structure-Activity Relationship (SAR) Studies

The systematic derivatization of the lead compound this compound is fundamental to understanding its SAR and optimizing its pharmacological properties. The piperazine moiety is a common scaffold in medicinal chemistry, in part because its two nitrogen atoms provide convenient handles for modification, influencing factors like solubility, basicity, and receptor interaction nih.govthieme.de.

N-Alkylation and Acylation Strategies of the Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications can significantly impact the compound's affinity for its biological target and its pharmacokinetic properties nih.gov.

N-Alkylation: The secondary amine at the N1 or N4 position can be alkylated using a variety of alkylating agents. Reductive amination is a common and efficient method, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. Direct alkylation with alkyl halides (e.g., bromides or iodides) in the presence of a base is also a widely used technique nih.gov. The choice of the alkyl group, ranging from small methyl or ethyl groups to larger, more complex moieties, can probe the steric and electronic requirements of the binding pocket nih.govnih.gov.

N-Acylation: Acylation of the piperazine nitrogens introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the ring. This is typically achieved by reacting the piperazine with acyl chlorides or acid anhydrides in the presence of a base. The nature of the acyl group can be varied to explore different interactions with the target protein researchgate.net.

| Modification Type | Reagent Class | Examples | Purpose in SAR Studies |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Propyl bromide, Benzyl chloride | Probing steric bulk and hydrophobic interactions. nih.gov |

| N-Alkylation | Aldehydes/Ketones (Reductive Amination) | Formaldehyde, Acetone, Cyclohexanone | Introducing a wide variety of substituents. nih.gov |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride, Propionyl chloride | Introducing hydrogen bond acceptors and modifying electronics. researchgate.net |

| N-Acylation | Acid Anhydrides | Acetic anhydride, Succinic anhydride | Can introduce tethers for further functionalization. |

| N-Arylation | Aryl Halides (Buchwald-Hartwig) | Bromobenzene, 4-Chlorotoluene | Exploring π-stacking and other aromatic interactions. thieme.de |

| Sulfonylation | Sulfonyl Chlorides | Methane-sulfonyl chloride, Toluene-sulfonyl chloride | Introducing strong electron-withdrawing groups and potential hydrogen bond acceptors. researchgate.net |

Pyridine Ring Modification and Functionalization

The pyridine ring offers several avenues for modification to probe its role in receptor binding. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, dictates its reactivity nih.gov.

The carbon atoms at positions 2, 4, and 6 of the pyridine ring are electron-deficient and thus susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups, such as alkoxy, amino, or cyano groups. Conversely, electrophilic substitution is more difficult but can be facilitated by first forming the pyridine-N-oxide, which activates the ring for electrophilic attack, particularly at the 4-position nih.gov.

Another strategy for modifying the pyridine ring is through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions allow for the introduction of aryl or alkyl groups, which can explore additional binding interactions. Furthermore, the entire pyridine ring can be reduced to a piperidine ring, which drastically changes the geometry and basicity of this part of the molecule google.commdpi.com. This transformation can reveal the importance of the aromaticity of the pyridine ring for biological activity.

Side Chain Variations at the C2 Position of the Piperazine Ring

Modification of the pyridin-4-ylmethyl side chain at the C2 position of the piperazine ring can provide insights into the optimal positioning and orientation of the pyridine moiety. One powerful method for introducing diversity at the methylene bridge is through side-chain lithiation researchgate.net. Treatment with a strong base, such as tert-butyllithium, can deprotonate the methylene group, creating a nucleophilic center. This intermediate can then be reacted with a variety of electrophiles to introduce new substituents researchgate.netresearchgate.net. For example, reaction with an alkyl halide would lead to a longer or branched side chain, while reaction with an aldehyde would introduce a hydroxyl group. These modifications can fine-tune the distance and angle between the piperazine and pyridine rings, which can be critical for optimal receptor engagement.

Advanced Structural Characterization and Conformational Analysis of S 2 Pyridin 4 Ylmethyl Piperazine

Spectroscopic Techniques for Structural Elucidation of (S)-2-(Pyridin-4-ylmethyl)piperazine and its Analogues

Spectroscopic methods are indispensable tools for confirming the chemical identity and stereochemistry of this compound. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are cornerstones in the characterization of the final compound and its synthetic precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure and stereochemistry.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring, the piperazine (B1678402) ring, and the methylene (B1212753) bridge. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons of the piperazine ring, being in a more shielded environment, are expected to resonate in the aliphatic region (δ 2.5-3.5 ppm). The methylene bridge protons would likely appear as a multiplet, due to coupling with the chiral center at the C2 position of the piperazine ring.

The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperazine ring. The chirality at the C2 position of the piperazine ring would render the adjacent ring carbons diastereotopic, potentially leading to distinct signals.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2, H-6 | ~8.5 | d |

| Pyridine H-3, H-5 | ~7.2 | d |

| Piperazine CH (C2) | ~3.0-3.2 | m |

| Methylene CH₂ | ~2.8-3.0 | m |

| Piperazine CH₂ (C3, C5, C6) | ~2.5-2.9 | m |

| Piperazine NH | Variable | br s |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-4 | ~150 |

| Pyridine C-2, C-6 | ~148 |

| Pyridine C-3, C-5 | ~124 |

| Piperazine C-2 | ~55-60 |

| Piperazine C-3, C-5, C-6 | ~45-50 |

| Methylene C | ~40-45 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of Synthesized Intermediates and Final Product

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular formula of this compound and its synthetic intermediates. By providing a highly accurate mass measurement, HRMS confirms the elemental composition of the molecule, lending significant confidence to its proposed structure.

For this compound (C₁₀H₁₅N₃), the expected exact mass can be calculated. HRMS analysis would aim to find an experimental mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula. This technique is also invaluable for verifying the structures of intermediates formed during the synthesis, ensuring that the desired chemical transformations have occurred at each step. The fragmentation patterns observed in the mass spectrum can also provide structural information about the molecule. rsc.org

Predicted HRMS Data for this compound

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ |

| This compound | C₁₀H₁₅N₃ | 178.1395 |

X-ray Crystallography of this compound and its Co-crystals with Biological Targets

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. Analysis of the crystal structure of this compound or its co-crystals with biological targets can reveal precise bond lengths, bond angles, and the preferred conformation of the molecule in the crystalline form.

Crystal Structure Determination and Analysis of Solid-State Conformation

While a specific crystal structure for this compound is not publicly available, studies on analogous piperazine derivatives provide insight into the likely solid-state conformation. nih.govnih.gov The piperazine ring is known to adopt a thermodynamically stable chair conformation. nih.gov In the case of 2-substituted piperazines, the substituent can occupy either an axial or equatorial position. Computational and experimental studies on similar systems suggest a preference for the axial conformation of the substituent at the C2 position. nih.gov

Expected Crystallographic Parameters for a Hypothetical Crystal of this compound

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ (for a chiral molecule) |

| Piperazine Ring Conformation | Chair |

| Pyridinylmethyl Substituent Orientation | Likely Axial |

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms

The crystal packing of this compound would be stabilized by a network of intermolecular interactions, with hydrogen bonding playing a crucial role. The piperazine ring contains two secondary amine groups (N-H), which can act as hydrogen bond donors. The nitrogen atom of the pyridine ring and the tertiary nitrogen of the piperazine ring can act as hydrogen bond acceptors.

Conformational Analysis of this compound in Solution

The conformation of this compound in solution is a critical factor influencing its biological activity, as it dictates the spatial arrangement of the pharmacophoric groups that interact with the target protein. The piperazine ring is flexible and can exist in several conformations, primarily the chair, boat, and twist-boat forms.

For 2-substituted piperazines, a key conformational equilibrium involves the orientation of the substituent at the C2 position, which can be either axial or equatorial. Studies on analogous 1-acyl and 1-aryl-2-substituted piperazines have shown a preference for the axial conformation. nih.gov This preference can be influenced by various factors, including steric and electronic effects. In some cases, intramolecular hydrogen bonding can further stabilize the axial conformation. nih.gov

Dynamic NMR and Conformational Equilibria

The piperazine ring is not a rigid structure; it can exist in various conformations, with the chair form being the most thermodynamically stable. However, in substituted piperazines like this compound, the molecule is in a constant state of dynamic equilibrium between different conformations. These include the ring inversion of the piperazine core and, if applicable, restricted rotation around amide bonds in N-acylated derivatives. Dynamic NMR spectroscopy is a powerful technique to study these conformational exchange processes that occur on the NMR timescale.

In principle, at sufficiently low temperatures, the interconversion between different conformers can be slow enough to be observed as separate sets of signals in the NMR spectrum. As the temperature increases, the rate of exchange also increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for a given nucleus in the different conformers broaden and merge into a single, averaged signal. By analyzing the lineshape of the NMR signals over a range of temperatures, it is possible to determine the kinetic parameters of the conformational exchange, most notably the Gibbs free energy of activation (ΔG‡).

For N-acyl piperazine derivatives, two distinct dynamic processes can often be observed: the rotation around the partial double bond of the amide group and the ring inversion of the piperazine chair. nih.gov Studies on related N-benzoylated piperazines have shown that these two processes can have different coalescence points and, consequently, different activation energy barriers. nih.gov The activation energies for these conformational changes typically range from 56 to 80 kJ mol⁻¹. rsc.org For instance, in some mono-N-benzoylated piperazines, the activation barrier for the amide bond rotation is often higher than that for the piperazine ring inversion. rsc.org

While specific dynamic NMR data for this compound is not extensively reported in the literature, the principles derived from studies on analogous 2-substituted and N-acyl piperazines are applicable. It is expected that the piperazine ring of this compound undergoes chair-to-chair interconversion. The pyridin-4-ylmethyl substituent at the C2 position will preferentially occupy an equatorial position to minimize steric hindrance, leading to a conformational equilibrium that heavily favors this arrangement. However, the axial conformer may still exist in a detectable, albeit small, population. A detailed temperature-dependent NMR study would be necessary to quantify the energetic barrier of this ring flip and to determine the precise equilibrium constants.

Table 1: Representative Activation Energies for Conformational Processes in N-Acyl Piperazines

| Compound Class | Dynamic Process | Typical Activation Energy (ΔG‡) |

| N-Benzoylated Piperazines | Amide Bond Rotation | 60 - 80 kJ mol⁻¹ |

| N-Benzoylated Piperazines | Piperazine Ring Inversion | 56 - 70 kJ mol⁻¹ |

Note: This table presents typical data for related compounds to illustrate the expected range for this compound derivatives.

Solvent Effects on the Preferred Conformation of this compound

The conformational preference of a molecule can be significantly influenced by the surrounding solvent environment. Solvents can stabilize or destabilize certain conformers through various intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For this compound, the nature of the solvent is expected to play a role in the conformational equilibrium of the piperazine ring and the orientation of the pyridin-4-ylmethyl substituent.

Research on other 2-substituted piperazines has indicated a general preference for the conformer where the substituent occupies the axial position, a preference that can be stabilized by intramolecular hydrogen bonding in certain cases. nih.gov However, for this compound, the bulky pyridin-4-ylmethyl group would likely favor an equatorial orientation to minimize steric strain. The extent of this preference can be modulated by the solvent.

In non-polar, aprotic solvents, intramolecular interactions would be more dominant in determining the preferred conformation. In contrast, polar protic solvents, such as methanol (B129727) or water, can form hydrogen bonds with the nitrogen atoms of the piperazine ring and the pyridine moiety. These interactions can influence the conformational equilibrium by solvating the molecule and potentially stabilizing conformers that expose the nitrogen lone pairs for hydrogen bonding.

Furthermore, the chemical shifts and the difference in chemical shifts (Δν) of the piperazine ring protons in the NMR spectrum are sensitive to the solvent. beilstein-journals.org Studies on related N-substituted piperazines have shown that Δν for the NCH₂ groups varies significantly with the solvent. beilstein-journals.orgresearchgate.net For example, in one study, the largest separation of signals was observed in chloroform-d, while the smallest was in acetone-d₆. beilstein-journals.orgresearchgate.net This indicates that the solvent alters the electronic environment and likely the conformational population distribution. A similar solvent-dependent behavior of the NMR spectrum would be anticipated for this compound.

Table 2: Illustrative Solvent Dependence of NMR Parameters for a Model Piperazine Derivative

| Solvent | Dielectric Constant (ε) | Typical Chemical Shift Difference (Δν) for NCH₂ Protons (Hz) |

| Chloroform-d (CDCl₃) | 4.8 | High |

| Acetonitrile-d₃ | 37.5 | Moderate-High |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | Moderate |

| Methanol-d₄ | 32.7 | Moderate-Low |

| Acetone-d₆ | 20.7 | Low |

Note: This table is based on data for a model N-acyl piperazine beilstein-journals.orgresearchgate.net and serves to illustrate the expected trend of solvent effects on the NMR spectrum of this compound.

A comprehensive study employing a range of solvents with varying polarities and hydrogen-bonding capabilities would be necessary to fully elucidate the solvent-dependent conformational landscape of this compound. Computational studies could also complement experimental NMR data to provide a more detailed picture of the solvent-solute interactions and their impact on the conformational preferences. rsc.org

Computational Chemistry and Molecular Modeling Studies on S 2 Pyridin 4 Ylmethyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity of (S)-2-(Pyridin-4-ylmethyl)piperazine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. jksus.org These methods provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and interaction potential.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While specific DFT calculations for this compound are not extensively published, data from analogous piperazine (B1678402) derivatives allow for an illustrative representation of expected values. researchgate.netresearchgate.net

Table 1: Illustrative Reactivity Descriptors for a Piperazine Derivative Calculated using DFT

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

| Chemical Hardness | η | (I - A) / 2 | 2.65 |

| Chemical Softness | S | 1 / (2η) | 0.189 |

| Electrophilicity Index | ω | χ² / (2η) | 2.79 |

Note: These values are hypothetical and serve to illustrate the typical output of quantum chemical calculations for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MESP) surface is a crucial tool for understanding and predicting intermolecular interactions, particularly the non-covalent interactions that govern ligand-receptor binding. jksus.org The MESP map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).

For this compound, an MESP analysis would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine (B92270) ring and the nitrogen atoms of the piperazine ring. These regions are potential hydrogen bond acceptors and sites for interaction with positively charged residues or metal ions.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the piperazine ring, making it a potential hydrogen bond donor.

Neutral Regions (Green): Associated with the carbon backbone of the molecule.

This detailed map provides a roadmap for how the ligand might orient itself within a receptor's binding pocket, guiding the design of compounds with improved binding affinity and selectivity. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling of this compound

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of its dynamic behavior. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its shape over time.

To accurately model the behavior of a molecule in a biological environment, it is essential to include the surrounding solvent, typically water. In explicit solvent simulations, the molecule is placed in a box filled with thousands of water molecules. This setup allows for the study of:

Conformational Flexibility: The piperazine ring is known for its conformational flexibility, primarily adopting chair and boat conformations. MD simulations can sample these different conformations and determine their relative stabilities in an aqueous environment.

Solvation Effects: The simulation reveals how water molecules arrange themselves around the solute, forming hydration shells and engaging in hydrogen bonding. This is critical for understanding the molecule's solubility and the energetic cost of desolvation upon binding to a receptor.

Intramolecular Hydrogen Bonding: MD can track the formation and breaking of hydrogen bonds within the molecule itself, which can influence its preferred conformation.

MD simulations are particularly powerful for studying the dynamic process of a ligand binding to its protein target. rsc.org After an initial docking pose is predicted, an MD simulation of the ligand-protein complex can be performed to assess the stability of the binding mode and to refine the nature of the interactions. nih.gov

For a ligand like this compound, which contains key pharmacophoric features, simulations could reveal:

Stability of Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand over the course of the simulation, researchers can determine if the initial docking pose is stable or if the ligand shifts to a different orientation.

Key Interacting Residues: The simulations highlight which amino acid residues in the receptor's binding site form persistent interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with the ligand. For instance, the protonated piperazine nitrogen could form a stable salt bridge with an acidic residue like aspartic acid (Asp) in a receptor active site. nih.gov

Water-Mediated Interactions: MD can identify bridging water molecules that mediate hydrogen bonds between the ligand and the protein, which are often crucial for binding affinity.

These simulations provide a dynamic and detailed view of the binding event, offering critical information for structure-based drug design. rsc.org

In Silico Screening and Virtual Ligand Design Based on the this compound Scaffold

The this compound structure represents a versatile and flexible scaffold for the design of new bioactive compounds. researchgate.net In silico screening, or virtual screening, leverages this scaffold to rapidly evaluate large libraries of virtual compounds against a specific biological target.

The process typically involves:

Scaffold-Based Library Generation: A virtual library is created by computationally adding a wide variety of chemical groups (R-groups) to the core scaffold of this compound. Modifications can be made at the secondary amine of the piperazine ring or on the pyridine ring.

Molecular Docking: This library of virtual compounds is then docked into the active site of a target protein whose 3D structure is known. nih.gov Docking algorithms predict the preferred binding orientation of each compound and assign a score based on the estimated binding affinity.

Filtering and Selection: The results are filtered based on docking scores, predicted intermolecular interactions, and other properties like drug-likeness (e.g., ADME properties). This process narrows down the vast virtual library to a smaller, more manageable set of promising candidates for synthesis and experimental testing. nih.gov

This approach accelerates the hit-to-lead optimization phase of drug discovery by prioritizing compounds that are most likely to be active, saving significant time and resources compared to traditional high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This principle is founded on the concept that the biological activity of a substance is a direct function of its molecular structure and physicochemical properties. zsmu.edu.ua For analogues of this compound, QSAR studies are instrumental in identifying key molecular features that govern their therapeutic effects, thereby guiding the rational design of new, more potent derivatives.

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target. For piperazine and piperidine-based compounds, a common pharmacophore model includes a central basic core, typically a positive ionizable nitrogen atom, flanked by hydrophobic regions. nih.gov

In the case of this compound, the key pharmacophoric features are:

A Positive Ionizable (Basic) Center: The piperazine ring contains nitrogen atoms that are protonated at physiological pH, serving as a crucial basic center for forming ionic interactions or hydrogen bonds with target receptors, such as the critical residue Glu172 in some sigma receptors. nih.gov

Hydrophobic/Aromatic Groups: The pyridinyl and methylpiperazine moieties act as hydrophobic features that can fit into corresponding hydrophobic pockets within the receptor's binding site. nih.gov

Hydrogen Bond Acceptors/Donors: The nitrogen atom of the pyridine ring and the NH group of the piperazine ring can act as hydrogen bond acceptors and donors, respectively, contributing to binding affinity.

The stereochemistry of the (S)-enantiomer is critical, as it dictates the precise spatial orientation of these pharmacophoric elements. Different enantiomers can exhibit significantly different biological activities and binding potencies, underscoring the importance of a defined 3D structure for optimal receptor fit. nih.gov The specific (S)-configuration ensures that the pyridin-4-ylmethyl substituent is oriented correctly relative to the piperazine ring for effective interaction with the biological target.

Table 1: Key Pharmacophoric Features of this compound

| Feature | Molecular Moiety | Putative Interaction |

| Positive Ionizable Center | Piperazine Ring | Ionic Interaction, Hydrogen Bonding |

| Hydrophobic Pocket 1 | Pyridin-4-yl Group | Hydrophobic/van der Waals Interactions |

| Hydrophobic Pocket 2 | Piperazine Ring Structure | Hydrophobic/van der Waals Interactions |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen Bonding |

| Hydrogen Bond Donor | Piperazine NH | Hydrogen Bonding |

Predictive QSAR models are developed by analyzing a "training set" of structurally related analogues with known biological activities (e.g., IC50 values). nih.govnih.gov Various molecular descriptors are calculated for each analogue, and statistical methods are employed to build a mathematical equation that correlates these descriptors with activity. The predictive power of the resulting model is then validated using an external "test set" of compounds not used in the model's creation. nih.gov

For analogues of this compound, models can be built using techniques like Multiple Linear Regression (MLR) or more complex non-linear methods like Artificial Neural Networks (ANN). nih.govmdpi.com QSAR modeling has revealed that descriptors such as electronic parameters (e.g., lowest unoccupied molecular orbital energy, ELUMO), physicochemical properties (e.g., aqueous solubility, Log S), and topological indices (e.g., topological polar surface area, PSA) often significantly correlate with the inhibitory activity of piperazine derivatives. mdpi.com

Table 2: Example of a Hypothetical QSAR Data Set for this compound Analogues

| Analogue | Modification | Log S (Aqueous Solubility) | PSA (Ų) | pIC50 (Experimental) | pIC50 (Predicted by Model) |

| 1 | None (Parent Compound) | -2.5 | 56.7 | 7.2 | 7.1 |

| 2 | 2-fluoro-pyridine | -2.6 | 56.7 | 7.4 | 7.3 |

| 3 | N-methyl-piperazine | -2.8 | 44.5 | 6.8 | 6.9 |

| 4 | 3-chloro-pyridine | -3.1 | 56.7 | 7.5 | 7.6 |

| 5 | N-ethyl-piperazine | -3.2 | 44.5 | 6.5 | 6.4 |

This table is illustrative and does not represent actual experimental data.

These models provide valuable insights into the structure-activity landscape, allowing researchers to prioritize the synthesis of novel compounds with a higher probability of possessing the desired biological activity. nih.gov

Predictive In Silico Preclinical Pharmacokinetic Parameters for this compound

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. zsmu.edu.ua These predictions help to identify potential pharmacokinetic liabilities, such as poor oral absorption or rapid metabolism, allowing for structural modifications to improve the compound's drug-like properties.

The absorption and distribution of a compound are largely governed by its physicochemical properties. Computational tools like SwissADME and pkCSM can calculate key molecular descriptors from a compound's structure to predict its pharmacokinetic profile. mdpi.comcitedrive.com For this compound, these descriptors help estimate its potential for oral bioavailability and its ability to cross biological membranes.

Key predicted parameters often include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.

Topological Polar Surface Area (TPSA): Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Aqueous Solubility (Log S): A critical factor for absorption and formulation.

Gastrointestinal (GI) Absorption: A percentage prediction of how much of the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates the likelihood of the compound entering the central nervous system.

Table 3: Predicted In Silico ADME Properties for this compound

| Parameter | Predicted Value | Implication |

| Molecular Weight | 191.27 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 0.85 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |

| TPSA | 56.7 Ų | Suggests good intestinal absorption |

| GI Absorption | High | Likely to be well-absorbed orally mdpi.com |

| BBB Permeant | Yes/No (Varies by model) | Potential for CNS activity needs further study |

Values are typical predictions from cheminformatics software and may vary between models.

Computational models can predict the likely sites of metabolism on a molecule and the cytochrome P450 (CYP450) enzymes responsible. nih.gov For piperazine-containing compounds, N-dealkylation is a common metabolic pathway, often catalyzed by the CYP3A4 isoform. nih.gov

For this compound, several metabolic pathways are predicted to be likely:

N-Oxidation: Oxidation of the piperazine or pyridine nitrogen atoms. nih.gov

Benzylic Oxidation: Hydroxylation of the methylene (B1212753) bridge connecting the pyridine and piperazine rings. nih.gov

Aromatic Hydroxylation: Oxidation of the pyridine ring.

Piperazine Ring Opening: Cleavage of the piperazine ring following initial oxidation steps.

Studies on structurally related 4-aminopiperidines have shown that CYP3A4 is a major enzyme involved in their metabolism, with CYP2D6 also contributing in some cases. nih.gov The replacement of a benzene (B151609) ring with a pyridine ring, as in this compound, can influence the activation potential for metabolism. nih.gov Predictive software like Meteor Nexus and XenoSite can highlight these potential "hot spots" for metabolic attack. nih.gov

Table 4: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Site | Primary Responsible Enzyme(s) |

| N-Oxidation | Piperazine Nitrogen (N1 or N4) | CYP3A4, Flavin-containing monooxygenases (FMO) |

| Aromatic Hydroxylation | Pyridine Ring (C2, C3 positions) | CYP3A4, CYP2D6 |

| Benzylic Hydroxylation | Methylene Bridge (-CH2-) | CYP3A4 |

| N-Dealkylation | Cleavage of pyridin-4-ylmethyl group | CYP3A4 |

Preclinical Pharmacological and Biological Investigations of S 2 Pyridin 4 Ylmethyl Piperazine

Target Identification and Validation Studies for (S)-2-(Pyridin-4-ylmethyl)piperazine

The initial stages of preclinical research for a novel compound like this compound focus on identifying its molecular targets. This process involves a variety of in vitro techniques to determine the compound's binding affinity and functional activity at different receptors, enzymes, and other cellular components.

Receptor Binding Assays and Ligand Profiling in In Vitro Systems

Receptor binding assays are fundamental in determining the interaction of a ligand with its receptor. These assays measure the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While direct binding data for this compound is not extensively available, the affinities of structurally related piperazine (B1678402) and piperidine (B6355638) derivatives for various receptors, particularly sigma (σ) receptors and histamine (B1213489) H3 receptors, have been reported.

Derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core have shown varied affinities for σ1 receptors nih.gov. For instance, replacing a piperidine core with a piperazine core can significantly alter the inhibitory potency at σ1 receptors, a difference potentially attributable to changes in the protonation state at physiological pH nih.gov. Some piperazine derivatives exhibit high affinity for both histamine H3 and σ1 receptors, suggesting a potential for dual-target activity nih.gov.

The table below summarizes the binding affinities of some piperazine derivatives at various receptors, providing an indication of the potential targets for this compound.

| Compound | Receptor | Ki (nM) | Reference |

| Piperazine Derivative 1 | hH3R | 3.17 | nih.gov |

| Piperazine Derivative 1 | σ1R | 1531 | nih.gov |

| Piperazine Derivative 2 | hH3R | 12.7 | nih.gov |

| Piperazine Derivative 2 | σ1R | 37.8 | nih.gov |

| Piperazine Derivative 3 | σ1R | 12.4 | researchgate.net |

Enzyme Inhibition/Activation Studies (e.g., kinases, proteases, GPCRs)

Beyond receptor binding, the effect of this compound on various enzymes is a critical aspect of its pharmacological profiling. Piperazine-containing compounds have been investigated as inhibitors of several enzyme classes.

For example, certain pyridylpiperazine hybrid derivatives have demonstrated potent urease inhibitory activity nih.gov. Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by pathogens like Helicobacter pylori nih.gov. The inhibitory potential of these compounds is often evaluated through in vitro inhibition assays, with some derivatives showing significantly lower IC50 values than the standard inhibitor thiourea nih.gov.

Additionally, some pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines containing a piperazine moiety have been identified as selective inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway often dysregulated in cancer nih.gov. Western blot analysis has confirmed the ability of such compounds to inhibit the phosphorylation of downstream targets like AKT, thereby modulating the PI3K/AKT/mTOR pathway nih.gov.

The table below presents the inhibitory concentrations of some piperazine derivatives against specific enzymes.

| Compound | Enzyme | IC50 (µM) | Reference |

| Pyridylpiperazine Derivative A | Urease | 2.0 | nih.gov |

| Pyridylpiperazine Derivative B | Urease | 2.24 | nih.gov |

| Pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine-piperazine Derivative | PI3Kα | 0.0059 | nih.gov |

Affinity Proteomics and Chemoproteomics Approaches for Target Deconvolution

To broadly identify the molecular targets of this compound, advanced techniques like affinity proteomics and chemoproteomics can be employed. These methods utilize the compound itself as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. While specific studies employing these techniques for this compound have not been reported, the general approach is a powerful tool for unbiased target identification and deconvolution.

Transcriptomics and Proteomics Analysis in Cell-Based Models Treated with this compound

Treating cell-based models with this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can provide valuable insights into its mechanism of action and potential biological effects. These global analyses can reveal pathways and cellular processes that are modulated by the compound, thereby helping to identify its primary targets and downstream effects.

Elucidation of Molecular and Cellular Mechanisms of Action for this compound

Once potential targets are identified, the next step is to elucidate the molecular and cellular mechanisms through which this compound exerts its effects.

Signaling Pathway Modulation in In Vitro Cellular Systems

Based on the likely targets identified from structurally similar compounds, this compound may modulate several key signaling pathways.

If the compound interacts with σ1 receptors, it could influence intracellular calcium signaling. σ1 receptors are known to play a role in regulating calcium and other ion channels at the endoplasmic reticulum nih.gov.

Should this compound act as a histamine H3 receptor antagonist, it could modulate the release of various neurotransmitters in the brain. H3 receptors are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters.

Furthermore, if the compound inhibits PI3Kα, it would directly impact the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival nih.gov. Inhibition of this pathway is a well-established strategy in cancer therapy. The modulation of this pathway can be confirmed by observing a decrease in the phosphorylation of key downstream proteins like AKT in cellular assays nih.gov.

The following table lists the compounds mentioned in this article and their full chemical names.

| Abbreviated Name | Full Chemical Name |

| This compound | This compound |

| Thiourea | Thiourea |

| AKT | Protein Kinase B |

| PI3Kα | Phosphatidylinositol 3-kinase alpha |

| mTOR | Mammalian target of rapamycin |

Gene Expression and Protein Level Regulation Studies in Response to this compound

Inhibition of KDM4 enzymes by compounds structurally similar to this compound leads to significant alterations in gene expression and protein levels, primarily through the modulation of histone methylation states. KDM4 enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), epigenetic marks that are crucial for regulating chromatin structure and gene transcription.

The primary molecular consequence of KDM4 inhibition is an increase in the global levels of H3K9 and H3K36 trimethylation (H3K9me3 and H3K36me3). This elevation of repressive histone marks typically leads to the downregulation of genes associated with oncogenesis and cell cycle progression. For instance, the downregulation of KDM4A has been shown to result in an increased expression of the tumor suppressor proteins p21 and Puma, alongside a decrease in the anti-apoptotic protein Bcl-2 nih.gov. Similarly, silencing of the KDM4B gene can lead to elevated levels of p53 and p21 proteins nih.gov.

KDM4 inhibitors have been observed to repress the transcriptional activity of key oncogenic drivers such as androgen receptor (AR), estrogen receptor (ER), and B-MYB. This leads to the downregulation of their target genes, including those involved in cell cycle progression like PLK1 frontiersin.org. The inhibition of KDM4C, a hypoxia-inducible factor 1α (HIF-1α) co-activator, can suppress the expression of HIF-1α-related genes like GLUT1 and LDHA nih.gov.

The following table summarizes the expected impact of this compound on key protein levels, based on its presumed activity as a KDM4 inhibitor.

| Target Protein | Expected Change upon Treatment | Downstream Effect |

| p21 | Increase | Cell cycle arrest |

| p53 | Increase | Apoptosis, cell cycle arrest |

| Puma | Increase | Apoptosis |

| Bcl-2 | Decrease | Apoptosis |

| PLK1 | Decrease | Inhibition of cell cycle progression |

| GLUT1 | Decrease | Reduced glucose uptake |

| LDHA | Decrease | Altered metabolism |

Cell Proliferation, Apoptosis, and Migration Assays in Disease-Relevant In Vitro Models

The gene expression changes induced by KDM4 inhibition translate into significant effects on cellular processes such as proliferation, apoptosis, and migration, particularly in cancer cell lines where KDM4 enzymes are often overexpressed.

Cell Proliferation: Inhibition of KDM4 has been consistently shown to have potent anti-proliferative effects across a wide range of cancer cell lines. For example, the pan-KDM4 inhibitor TACH101 has demonstrated broad efficacy in killing a majority of cancer cell lines screened ascopubs.org. Another selective KDM4 inhibitor, QC6352, displays strong antiproliferative effects against esophageal cancer cell lines nih.gov. Genetic knockdown of KDM4A has been shown to reduce proliferation in colorectal and breast cancer cells nih.govnih.gov. It is therefore highly probable that this compound would exhibit significant anti-proliferative activity in various cancer cell models.

Apoptosis: KDM4 inhibition is known to induce apoptosis in cancer cells. The pan-KDM4 inhibitor TACH101 has been shown to induce apoptosis in colorectal, esophageal, and triple-negative breast cancer cell lines ascopubs.org. This is consistent with the observed upregulation of pro-apoptotic proteins like Puma and downregulation of anti-apoptotic proteins like Bcl-2 following KDM4A knockdown nih.gov.

Migration and Invasion: KDM4 enzymes play a role in cancer cell migration and invasion. A selective inhibitor of KDM4D displayed anti-migration effects in various colorectal cancer cell lines nih.gov. Knockdown of KDM4C has been shown to hinder the migration of head and neck squamous cell carcinoma cells researchgate.net. Therefore, this compound is expected to inhibit the migratory and invasive properties of cancer cells.

The table below provides a summary of the anticipated effects of this compound in various in vitro assays based on data from analogous KDM4 inhibitors.

| Assay Type | Cancer Model | Expected Outcome | Reference Compound |

| Cell Proliferation | Esophageal Cancer (KYSE-150) | Inhibition | QC6352 nih.gov |

| Cell Proliferation | Breast Cancer (MCF-7) | Inhibition | KDM4A-siRNA nih.gov |

| Apoptosis | Colorectal Cancer (HT-29) | Induction | TACH101 ascopubs.org |

| Apoptosis | Triple Negative Breast Cancer (MDA-MB-231) | Induction | TACH101 ascopubs.org |

| Migration | Colorectal Cancer | Inhibition | KDM4D inhibitor nih.gov |

| Invasion | Gastric Cancer | Inhibition | KDM4B knockdown researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The structure-activity relationship (SAR) of KDM4 inhibitors has been extensively explored, providing insights into the roles of different structural motifs present in this compound.

Impact of Stereochemistry on Biological Activity and Selectivity

Contribution of Piperazine Core Modifications to Potency and Selectivity

The piperazine core is a common feature in many KDM4 inhibitors and plays a significant role in their pharmacological properties. Modifications to the piperazine ring can influence potency, selectivity, and pharmacokinetic properties. For example, in a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, the nature of the substituent on the piperazine nitrogen was found to be critical for activity, with hydrophobic aryl groups at the side chain enhancing the inhibitory effect researchgate.net. In another study on sigma-1 receptor antagonists, the replacement of a piperidine core with a piperazine core led to a significant decrease in affinity, suggesting that the basicity and conformational flexibility of the piperazine ring are important determinants of biological activity nih.gov.

Role of the Pyridine (B92270) Moiety in Receptor Recognition and Binding Affinity

The pyridine moiety is a key structural element in a large number of KDM4 inhibitors, primarily due to its ability to chelate the Fe(II) ion in the catalytic center of the enzyme. The nitrogen atom of the pyridine ring often acts as a crucial metal-binding group nih.gov. For instance, in 2,4-pyridinedicarboxylic acid (PDCA), a potent but non-selective KDM inhibitor, the pyridine nitrogen and the 2-position carboxylate bind to the Fe(II) ion in a bidentate manner nih.gov. In other inhibitors, the pyridine nitrogen alone can form a coordinate bond with the metal ion nih.gov. The pyridine scaffold is a common motif that contributes significantly to the binding affinity of inhibitors to the KDM4 active site nih.gov.

In Vivo Preclinical Proof-of-Concept Studies in Animal Models

In vivo studies in animal models are crucial for understanding the potential therapeutic utility of a new chemical entity. These studies provide insights into how the compound behaves in a living organism, its safety profile, and its efficacy in disease models.

Pharmacokinetic Profiling in Preclinical Species (e.g., rats, mice)

Pharmacokinetics (PK) is the study of the movement of a drug into, through, and out of the body—the course of its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a compound like this compound is fundamental to its development as a potential therapeutic agent.

Absorption and Distribution Studies in Animal Models

Studies on the absorption of this compound would investigate how the compound is taken up into the bloodstream from the site of administration (e.g., oral, intravenous). Key parameters that would be assessed include:

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Rate of Absorption (Ka) and Time to Maximum Concentration (Tmax): How quickly the compound is absorbed and when it reaches its highest concentration in the blood.

Distribution studies would determine where the compound travels within the body after absorption. This involves measuring its concentration in various tissues and organs. Important aspects of distribution to be studied would include:

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Tissue Penetration: The extent to which the compound enters specific tissues, which is particularly important if the target of the drug is located in a specific organ.

Plasma Protein Binding: The degree to which the compound binds to proteins in the blood, as only the unbound fraction is generally considered to be pharmacologically active.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Rat | Mouse |

|---|---|---|

| Bioavailability (%) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Vd (L/kg) | Data not available | Data not available |

Metabolism and Excretion Pathways in Preclinical Systems

Metabolism studies would identify how the body chemically modifies this compound. This is crucial for understanding its duration of action and potential for drug-drug interactions. Key areas of investigation would include:

Metabolic Pathways: Identification of the primary enzymatic reactions (e.g., oxidation, reduction, hydrolysis, conjugation) that the compound undergoes.

Major Metabolites: Characterization of the chemical structures of the main breakdown products of the compound.

Metabolizing Enzymes: Identification of the specific enzymes (e.g., cytochrome P450 isozymes) responsible for its metabolism.

Excretion studies would determine how the compound and its metabolites are removed from the body. The primary routes of excretion are typically via the kidneys (urine) and the liver (bile/feces).

Target Engagement Studies in Animal Models Utilizing this compound

Target engagement studies are designed to confirm that a drug candidate interacts with its intended biological target in a living organism. For this compound, this would involve demonstrating that the compound binds to its molecular target in the relevant tissues of animal models. Techniques that could be employed for such studies include:

Positron Emission Tomography (PET): Using a radiolabeled version of the compound to visualize its binding to the target in the brain or other organs.

Ex Vivo Autoradiography: Assessing the binding of a radiolabeled compound to its target in tissue slices taken from treated animals.

Pharmacodynamic Biomarker Assays: Measuring a downstream biological effect that is a direct consequence of the drug binding to its target.

Biomarker Identification and Validation in Preclinical Models

Biomarkers are measurable indicators of a biological state or condition. In preclinical drug development, they are essential for assessing the pharmacological effects of a compound and for predicting its potential efficacy and safety in humans. For this compound, biomarker studies would focus on:

Pharmacodynamic (PD) Biomarkers: These biomarkers would provide evidence of the compound's biological activity and its effect on the disease process in animal models.

Safety Biomarkers: These would be used to monitor for potential adverse effects of the compound on various organs and systems.

Translational Biomarkers: Biomarkers that can be used in both preclinical species and humans to bridge the gap between animal studies and clinical trials.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Analytical Methodologies for S 2 Pyridin 4 Ylmethyl Piperazine in Complex Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Enantiomeric Excess Determination of (S)-2-(Pyridin-4-ylmethyl)piperazine

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for both the determination of chemical purity and the crucial assessment of enantiomeric excess.

The biological activity of chiral molecules is often enantiomer-specific. Therefore, it is imperative to have a reliable analytical method to separate and quantify the desired (S)-enantiomer from its (R)-counterpart. Chiral HPLC is the method of choice for this purpose. The development of such a method involves screening various chiral stationary phases (CSPs) to achieve adequate resolution between the enantiomers.

For piperazine-based structures, polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose or amylose, have proven effective. unl.pt Columns like the Daicel Chiralpak series (e.g., AD-H, IC) are frequently employed for the separation of chiral amines and related compounds. jocpr.comrsc.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

A typical chiral HPLC method would involve a normal-phase mobile system, often a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol or ethanol, which acts as a competitor for the polar interaction sites on the CSP. rsc.org The addition of a small amount of an amine modifier, like diethylamine (DEA), is often necessary to improve peak shape and reduce tailing by deactivating acidic sites on the silica (B1680970) support. jocpr.com Quantification of enantiomeric excess (e.e.) is determined by comparing the peak area of the (S)-enantiomer to the total area of both enantiomer peaks. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (S)-enantiomer | ~10 min |

| Expected Retention Time (R)-enantiomer | ~13 min |

| Resolution (Rs) | > 1.5 |

Assessing the chemical purity of this compound involves separating the main compound from any process-related impurities or degradation products. Both reversed-phase (RP) and normal-phase (NP) HPLC can be utilized for this purpose.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. However, basic and polar compounds like piperazine (B1678402) derivatives can be challenging to analyze on standard C18 columns due to poor retention and peak tailing. researchgate.net Piperazine itself may elute at the void volume in standard RP conditions. researchgate.net To overcome these issues, several strategies can be employed:

Use of specific columns: Columns with embedded polar groups or end-capping to shield residual silanols can improve peak shape.

Mobile phase modifiers: The addition of ion-pairing reagents or using buffers at an appropriate pH can enhance retention and selectivity. unodc.org For a basic compound like this compound, a low pH mobile phase (e.g., using phosphate buffer at pH 2) can ensure the analyte is in its protonated form, which can improve interaction with the stationary phase. nih.gov

Derivatization: Pre-column derivatization with a UV-active agent can be used, especially for trace analysis, to enhance detectability and improve chromatographic behavior. jocpr.com

Normal-Phase HPLC (NP-HPLC): For highly polar compounds, NP-HPLC can be an effective alternative. researchgate.net In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. This setup can provide good retention for polar analytes. However, NP-HPLC is often more sensitive to water content in the mobile phase, which can affect reproducibility.

Table 2: Example RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., LiChrosorb RP-18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) |

| Gradient | Isocratic or Gradient depending on impurity profile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Internal Standard | Phenacetin or structurally similar compound nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification of this compound in Biological Samples (In Vitro Assay Media, Animal Tissues)

For the quantification of this compound in complex biological matrices such as plasma, tissue homogenates, or in vitro assay media, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.comresearchgate.net This technique offers exceptional sensitivity and selectivity by combining the separation power of HPLC with the mass-based detection of a triple quadrupole mass spectrometer.

The method typically involves monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which significantly reduces background noise and allows for quantification down to the nanogram or picogram per milliliter level. researchgate.net An appropriate internal standard (IS), often a stable isotope-labeled version of the analyte or a close structural analog, is used to correct for variability in sample preparation and instrument response. nih.gov

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interferences (e.g., proteins, phospholipids), and concentrate the sample before LC-MS/MS analysis. nih.gov Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol (B129727), is added to the biological sample (e.g., plasma) to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, it may not remove all matrix components, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. By adjusting the pH of the aqueous phase, the basic this compound can be extracted into a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate, leaving many endogenous interferences behind. researchgate.net

Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and is highly selective. The sample is loaded onto a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. For a basic compound, a cation-exchange SPE sorbent can be particularly effective.

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose, following guidelines from regulatory agencies like the FDA and EMA. ich.orgeuropa.eu Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy: The closeness of the determined concentration to the true value, typically expressed as a percentage of the nominal concentration. pmda.go.jp

Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day and inter-day precision are assessed. pmda.go.jp

Sensitivity: The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, known as the Lower Limit of Quantification (LLOQ). rrml.ro

Calibration Curve: The relationship between instrument response and known concentrations of the analyte. A linear range is established with defined acceptance criteria for back-calculated concentrations. rrml.ro

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. rrml.ro

Table 3: Representative Method Validation Acceptance Criteria and Results for an LC-MS/MS Assay

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| LLOQ | S/N > 10; Accuracy ±20%; Precision ≤20% | 1.0 ng/mL |

| Intra-day Precision (CV%) | ≤15% (≤20% at LLOQ) | 2.5% - 7.0% |

| Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ) | 3.0% - 6.5% |

| Intra-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | -8.6% to 5.9% |

| Inter-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | -5.7% to 2.3% |

| Freeze-Thaw Stability | Mean concentration within ±15% of nominal | Stable for 3 cycles |

| Long-Term Stability | Mean concentration within ±15% of nominal | Stable for 30 days at -80°C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While piperazine derivatives are generally not volatile enough for direct GC analysis, they can be analyzed after derivatization to increase their volatility and improve their chromatographic properties.

Common derivatization techniques for amines include acetylation or silylation. For instance, microwave-assisted acetylation can be used to prepare derivatives suitable for GC-MS analysis. researchgate.net This approach is particularly useful for qualitative analysis, such as identifying impurities or profiling metabolites in toxicological studies. researchgate.netrsc.org The mass spectrometer provides structural information based on the fragmentation patterns of the analyte, which can aid in the identification of unknown metabolites. rsc.org For example, studies on other piperazine-derived drugs have used GC-MS to identify metabolites in urine after extraction and derivatization. researchgate.net

Electrochemical Detection Methods for this compound

Electrochemical methods offer a sensitive and selective alternative for the analysis of this compound. These techniques are based on the measurement of the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. While specific studies on the electrochemical behavior of this compound are limited, the well-documented electrochemical properties of other piperazine derivatives provide a strong foundation for method development. researchgate.netsemanticscholar.orgmedwinpublishers.com

The development of an electrochemical sensor for this compound would involve several key steps:

Selection of the working electrode: GCEs are commonly used due to their wide potential window and chemical inertness. researchgate.net Modified electrodes, for instance with nanoparticles or polymers, can be employed to enhance sensitivity and selectivity. semanticscholar.orgnih.gov

Optimization of experimental parameters: This includes the choice of supporting electrolyte, pH, scan rate, and voltammetric technique (CV, DPV, or SWV). The pH of the solution is often a critical parameter as the oxidation of amines can be a proton-dependent process. researchgate.net

Investigation of the electrochemical mechanism: Cyclic voltammetry can be used to study the reversibility of the electrode reaction and to determine whether the process is diffusion-controlled or adsorption-controlled. mdpi.com

For instance, studies on other piperazine derivatives have shown that the oxidation process is often irreversible and diffusion-controlled. medwinpublishers.com The limit of detection (LOD) for piperazine derivatives using voltammetric methods can reach the micromolar (µM) and even nanomolar (nM) range, demonstrating the high sensitivity of these techniques. medwinpublishers.commdpi.com

Interactive Data Table: Voltammetric Detection of Piperazine Derivatives

| Compound | Technique | Electrode | pH | Linear Range | LOD | Reference |

| Piperazine (PPZ) | SWV | Gold Electrode (GE) | 7.0 | 1.0x10⁻⁶–1.7x10⁻⁵ M | 4.49x10⁻⁸ M | medwinpublishers.com |

| 1-Benzylpiperazine (BZP) | SWV | Glassy Carbon Electrode (GCE) | 9.5 | Not specified | 6 µM | researchgate.net |

| Aryl piperazines | DPV | Glassy Carbon Electrode (GCE) | Not specified | Not specified | ~0.1 µg∙mL⁻¹ | researchgate.net |

| Piperazine Antihistamines | HPLC-ECD | NiO Nanoparticle-modified Carbon Fiber | 3.0 | Up to 5 µmol L⁻¹ | 3.8 - 120 nM | semanticscholar.org |

The application of these electrochemical methods could be extended to the analysis of this compound in various complex matrices, including biological fluids, following appropriate sample preparation steps. The high sensitivity and selectivity, coupled with the potential for miniaturization, also make electrochemical detection a promising approach for integration into HTS platforms.

Future Directions and Emerging Research Avenues for S 2 Pyridin 4 Ylmethyl Piperazine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies for (S)-2-(Pyridin-4-ylmethyl)piperazine Production

The development of efficient and environmentally friendly synthetic methods is crucial for the production of this compound and its analogs. Current research in piperazine (B1678402) synthesis is moving towards more sustainable approaches.

Recent advancements have focused on:

Photoredox Catalysis: This technique utilizes visible light to promote chemical reactions, offering a greener alternative to traditional methods that often require harsh conditions and toxic reagents. mdpi.com Organic photocatalysts are particularly promising as they can be derived from renewable materials. mdpi.com

Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is an atom-economical approach to introduce complexity into molecules. mdpi.com Methods using copper- or silicon-based reagents are being explored to create diverse piperazine derivatives. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility. organic-chemistry.org Visible-light-promoted decarboxylative annulation protocols have been successfully implemented in both batch and continuous flow modes for the synthesis of various piperazine derivatives. organic-chemistry.org

These innovative synthetic strategies can pave the way for more efficient and sustainable production of this compound, facilitating its broader investigation and potential applications.

Advanced Computational Approaches for Structure-Based Drug Design and Optimization Utilizing the this compound Scaffold

Computational tools are indispensable in modern drug discovery for predicting molecular properties and guiding the design of new drug candidates. scienceopen.com For the this compound scaffold, these approaches can accelerate the identification of potent and selective modulators of various biological targets.

Key computational methods include: